Tri-tert-butylphosphine tetrafluoroborate

Description

Propriétés

IUPAC Name |

tritert-butylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJUCJAUJCXFTN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370410 | |

| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131274-22-1 | |

| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butylphosphine tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis and Purification of Tri-tert-butylphosphine Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a convenient and high-yielding procedure for the synthesis and purification of tri-tert-butylphosphine tetrafluoroborate. This air-stable solid serves as a crucial precursor to the highly versatile, yet pyrophoric, tri-tert-butylphosphine ligand, which is widely employed in transition-metal-catalyzed reactions. The protocol detailed herein avoids the isolation of sensitive intermediates, utilizing inexpensive starting materials and standard laboratory equipment.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound, as well as its physical and spectroscopic properties.

Table 1: Synthesis and Purification Yields

| Stage | Product | Form | Purity (by ¹H NMR) | Yield |

| Crude | Tri-tert-butylphosphonium tetrafluoroborate | White Solid | 96% | Not explicitly stated, but 12.0 g obtained from 50.0 mmol PCl₃ |

| After Crystallization | Tri-tert-butylphosphonium tetrafluoroborate | Colorless Plates | Analytically Pure | 75% (combined from two crops) |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Melting Point | 300–302 °C (decomposition)[1][2] |

| Infrared (IR) ν (cm⁻¹) | 3003, 1474, 1382, 1179, 1052, 1029, 907, 885, 726[1][2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.08 (d, ¹JPH = 465 Hz, 1H), 1.67 (d, ³JPH = 15.3 Hz, 27H)[2] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 37.1 (d, ¹JPC = 28.8 Hz), 30.1[1] |

| ³¹P NMR (162 MHz, CDCl₃) δ (ppm) | 51.5[1] |

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound.

Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

This one-pot synthesis proceeds from phosphorus trichloride and a Grignard reagent, followed by in-situ protonation to yield the desired phosphonium salt.

Materials and Equipment:

-

Phosphorus trichloride (PCl₃)

-

tert-Butylmagnesium chloride (t-BuMgCl) in diethyl ether (2.0 M)

-

Hexane (dried)

-

Tetrafluoroboric acid (HBF₄) (3 M aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Ethanol (EtOH)

-

Reaction vessel equipped with a magnetic stirrer and nitrogen inlet

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

A reaction vessel is purged with nitrogen, and 100 mL of hexane is added.

-

To the hexane, add 4.37 mL (50.0 mmol) of phosphorus trichloride.

-

The resulting suspension is cooled using an ice bath.

-

100 mL (200 mmol) of a 2.0 M solution of tert-butylmagnesium chloride in diethyl ether is added dropwise. The internal temperature should be maintained below 8 °C during the addition of the first 50 mL.

-

After the initial addition, the ice bath is replaced with an ambient water bath, and the remainder of the Grignard reagent is added.

-

The reaction mixture is then stirred vigorously for 13 hours at 23 °C.[1][2]

-

Following the stirring period, the mixture is re-cooled with an ice bath.

-

175 mL (525 mmol) of a 3 M aqueous solution of tetrafluoroboric acid is carefully added, ensuring the internal temperature remains below 25 °C.[2]

-

The biphasic mixture is stirred for an additional 15 minutes.

Purification by Extraction and Crystallization

The purification process involves a series of extractions to remove impurities, followed by crystallization to obtain the analytically pure product.

Procedure:

-

The reaction mixture is filtered through a pad of Celite.

-

The layers are separated, and the aqueous layer is washed twice with 100 mL portions of hexane to remove nonpolar impurities.[2]

-

The aqueous layer is then extracted three times with 200 mL portions of dichloromethane.[2]

-

The combined dichloromethane layers are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo to yield crude tri-tert-butylphosphonium tetrafluoroborate as a white solid (12.0 g, 96% NMR purity).[1][2]

-

Analytically pure material is obtained by crystallization from ethanol (approximately 6 mL of ethanol per gram of crude product). This yields 9.76 g of colorless plates.[1][2]

-

A second crop of crystals (1.06 g) can be obtained by concentrating the mother liquor, bringing the total combined yield to 75%.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development and Catalysis

This compound is a valuable reagent in modern organic synthesis, primarily serving as a stable and easy-to-handle precursor for the tri-tert-butylphosphine ligand.[3] This ligand is highly effective in various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] Its utility extends to Suzuki-Miyaura couplings, Heck reactions, and C-H activation methodologies, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency, even with challenging substrates like aryl chlorides.[3] The robust nature of the phosphonium salt allows for its use in developing novel synthetic routes for new chemical entities in drug discovery and development.[3]

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Tri-tert-butylphosphine Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of tri-tert-butylphosphine tetrafluoroborate ([t-Bu₃PH][BF₄]). The document details experimental protocols, presents key quantitative data, and illustrates the structural correlations of the observed NMR signals.

Introduction

This compound is a widely used air-stable phosphonium salt, serving as a precursor to the highly effective but air-sensitive tri-tert-butylphosphine ligand in catalysis. NMR spectroscopy is an indispensable tool for the characterization and purity assessment of this compound. This guide offers a detailed analysis of its ¹H and ³¹P NMR spectra, providing researchers with the necessary information for accurate identification and quality control.

¹H and ³¹P NMR Spectral Data

The ¹H and ³¹P NMR spectra of this compound are characterized by distinct signals that provide valuable structural information. The data presented below has been compiled from various sources, ensuring a reliable reference for researchers.[1][2]

Quantitative ¹H NMR Data

The ¹H NMR spectrum is dominated by two main features: a doublet corresponding to the proton directly attached to the phosphorus atom and another doublet for the protons of the three tert-butyl groups.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| P-H | 6.07 - 6.25 | Doublet (d) | ¹JP-H = 465 - 469.8 | 1H |

| C(CH ₃)₃ | 1.65 - 1.67 | Doublet (d) | ³JP-H = 15.2 - 15.3 | 27H |

Note: Chemical shifts were recorded in CDCl₃ at 400 MHz.[1][2]

Quantitative ³¹P NMR Data

The ³¹P NMR spectrum of this compound typically shows a single signal. For a proton-coupled spectrum, this signal would be a doublet of nonets due to coupling with the directly attached proton and the 27 protons of the tert-butyl groups. However, it is common to acquire a proton-decoupled spectrum, which simplifies this to a singlet.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity (¹H-decoupled) |

| P -H | 50.52 - 51.7 | Singlet |

Note: Chemical shifts were recorded in CDCl₃ at 162 or 202 MHz and are referenced to an external standard of 85% H₃PO₄.[1][2]

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. The following protocols are recommended for the ¹H and ³¹P NMR analysis of this compound.

Sample Preparation

This compound is a white, air-stable solid.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 10-20 mg for ³¹P NMR.

-

Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the solid is completely dissolved. The compound is soluble in chlorinated solvents.[1]

¹H NMR Spectroscopy Protocol

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the signals.

-

³¹P NMR Spectroscopy Protocol

-

Spectrometer: A spectrometer equipped with a broadband probe capable of observing ³¹P nuclei (e.g., at 162 MHz on a 400 MHz instrument).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 64-128

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

-

Visualizing Structural Correlations

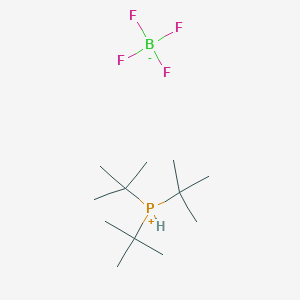

The following diagrams illustrate the logical relationships between the structure of this compound and its characteristic NMR signals.

Caption: Correlation of the molecular structure of this compound with its ¹H and ³¹P NMR signals.

Caption: Workflow for the ¹H and ³¹P NMR analysis of this compound.

References

Tri-tert-butylphosphine Tetrafluoroborate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄) in common organic solvents. Due to its increasing importance as a bulky electron-rich phosphine ligand in catalysis, understanding its solubility is critical for reaction setup, optimization, and purification in various synthetic applications.

Core Concepts: Solubility Profile

This compound is a white crystalline solid.[1][2][3][4] Its solubility is largely dictated by the polarity of the solvent. Generally, it exhibits high solubility in polar organic solvents.[5] The bulky tert-butyl groups and the ionic nature of the tetrafluoroborate salt contribute to its solubility characteristics.

Data Presentation: Qualitative Solubility

| Solvent | Chemical Formula | Qualitative Solubility | Source(s) |

| Methylene Chloride (DCM) | CH₂Cl₂ | Soluble | [1][2][3][4] |

| Chloroform | CHCl₃ | Soluble | [1][2][3][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Slightly Soluble | [1][2][3][4] |

| Hexane | C₆H₁₄ | Insoluble | [1][2][3][4] |

| Toluene | C₇H₈ | Insoluble | [1][2][3][4] |

| Water | H₂O | Insoluble | [1][2][3][4] |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a crystalline solid like this compound in an organic solvent. This method, often referred to as the isothermal saturation or gravimetric method, is a standard procedure for obtaining quantitative solubility data.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Vials with screw caps or a temperature-controlled reaction vessel

-

Magnetic stirrer and stir bars or a shaker bath

-

Thermostatic system (e.g., water bath, oil bath, or heating mantle with a temperature controller)

-

Syringe with a filter (e.g., 0.2 µm PTFE filter)

-

Pre-weighed vials for sample collection

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic system set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and solute, but 24 to 48 hours is often adequate. It is advisable to determine the necessary equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. It is crucial to perform this step at the equilibration temperature to avoid any change in solubility.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed vial.

-

Record the mass of the vial with the solution.

-

Carefully evaporate the solvent under reduced pressure, for example, in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once all the solvent has been removed, reweigh the vial containing the dry solid.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the solution minus the final mass of the vial with the dry solid.

-

Solubility can be expressed in various units, such as:

-

g/100 g of solvent = (mass of solute / mass of solvent) * 100

-

g/L of solvent = (mass of solute / volume of solvent)

-

mol/L of solvent = (moles of solute / volume of solvent)

-

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation method.

Caption: General workflow for determining the solubility of a solid in an organic solvent.

References

An In-depth Technical Guide to the Safe Handling and Storage of Tri-tert-butylphosphine Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Tri-tert-butylphosphine tetrafluoroborate is a widely utilized air-stable precursor for the highly reactive and pyrophoric tri-tert-butylphosphine ligand, a staple in modern catalysis. While the salt form offers enhanced stability, its handling and storage necessitate rigorous safety protocols to mitigate risks, particularly when used in reactions involving bases. This guide provides a comprehensive overview of the essential safety measures, handling procedures, and storage conditions for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

Some reports also indicate a potential for more severe hazards such as H314: Causes severe skin burns and eye damage.[3]

Signal Word: Warning or Danger, depending on the supplier's classification.[1][2][3]

Safe Handling Protocols

Adherence to strict handling procedures is paramount to ensure the safety of laboratory personnel.

2.1. Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[2] | To prevent eye contact which can cause serious irritation or damage.[1][2][4] |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[2][5] | To prevent skin contact which causes irritation.[1][2] |

| Protective Clothing | A lab coat or a complete suit protecting against chemicals.[5] Fire/flame resistant and impervious clothing is also recommended.[2] | To minimize skin exposure. |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] | To avoid inhalation of dust which can cause respiratory tract irritation.[1][2] |

2.2. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2][6] The use of a chemical fume hood is strongly recommended, especially when generating the free phosphine.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

2.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust.[4]

-

Wash hands thoroughly after handling and before breaks.[4][5]

-

Remove and wash contaminated clothing before reuse.[4]

Storage Conditions

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2][4] Some suppliers recommend storage at room temperature, while others suggest <15°C or even 2-8°C.[5] Always consult the supplier's specific recommendations. | To ensure stability of the compound. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5][6] | Although the salt is air-stable, this prevents any potential degradation and is good practice for a phosphine precursor. |

| Container | Keep the container tightly closed.[2][4][7] Containers should be hermetically sealed.[6] | To prevent contamination and exposure to moisture. |

| Incompatible Materials | Store away from strong oxidizing agents.[6][8] | To prevent potentially vigorous or explosive reactions. |

| Location | Store in a locked-up, well-ventilated area.[2][7][8] | To restrict access and ensure proper ventilation. |

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

4.1. Spill and Leak Procedures

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[2]

-

Wear appropriate personal protective equipment.[2]

-

For minor spills, cover with wet earth, sand, or other non-combustible material.[6]

-

Use non-sparking tools to collect the absorbed material.[2][6]

-

Sweep up and shovel the material into suitable, closed containers for disposal.[4][5]

-

Do not let the chemical enter drains.[2]

4.2. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2][5][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |

Reactivity and Stability

-

Stability: The compound is stable under normal storage conditions.[7] It is indefinitely stable as a solid and in solution.[9][10]

-

Reactivity: In the presence of a base, this compound will deprotonate to form the highly air-sensitive and pyrophoric tri-tert-butylphosphine.[9][10] This is a critical consideration for any reaction involving this reagent. Protection from oxygen is required when the free phosphine is generated.[9][10]

Experimental Protocols

While specific experimental protocols will vary depending on the reaction, the following general workflow should be followed for the safe use of this compound, particularly when generating the free phosphine in situ.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Considerations

-

Dispose of this material and its container to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

-

Do not discharge into sewer systems.[2]

-

Containers can be triple rinsed and offered for recycling or reconditioning.[2]

This guide is intended to provide a thorough overview of the safe handling and storage of this compound. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C12H28BF4P | CID 2734635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. angenechemical.com [angenechemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. This compound | 131274-22-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

The Unseen Engine: A Technical Guide to Tri-tert-butylphosphine Tetrafluoroborate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Tri-tert-butylphosphine tetrafluoroborate, often denoted as [HP(t-Bu)₃]BF₄, has emerged as an indispensable reagent in modern organic synthesis. While seemingly a simple phosphonium salt, it serves as a stable, air-tolerant, and convenient precursor to the highly potent yet notoriously air-sensitive tri-tert-butylphosphine (P(t-Bu)₃) ligand. This guide delves into the core mechanistic principles that underpin the catalytic activity unlocked by this reagent, providing a technical resource for professionals engaged in cutting-edge chemical research and development.

The Ligand Precursor: Properties and Activation

This compound is a white, crystalline solid that is significantly easier to handle and store compared to its free phosphine counterpart, which is a low-melting, pyrophoric solid.[1] Its utility in catalysis stems from the in-situ generation of the active tri-tert-butylphosphine ligand upon deprotonation by a base.[2]

Key Properties of Tri-tert-butylphosphine (P(t-Bu)₃):

-

Exceptional Electron-Donating Ability: The three tert-butyl groups inductively push electron density towards the phosphorus atom, making it a highly electron-rich ligand.[1][3] This property is crucial for facilitating the oxidative addition of substrates, particularly challenging ones like aryl chlorides, to the metal center.[1][3]

-

Significant Steric Bulk: The large steric footprint of the tert-butyl groups (cone angle of 182°) plays a pivotal role in promoting the reductive elimination step of the catalytic cycle and stabilizing the catalytically active, low-coordinate metal species.[1][4]

The liberation of the active P(t-Bu)₃ ligand is typically achieved by the bases used in the cross-coupling reactions themselves, such as sodium tert-butoxide, potassium carbonate, or cesium carbonate.

Mechanism in Palladium-Catalyzed Cross-Coupling Reactions

The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and this compound forms a highly active catalytic system for a variety of cross-coupling reactions. The general mechanism involves a Pd(0)/Pd(II) catalytic cycle.

The Catalytic Cycle: A General Overview

The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions share common fundamental steps, where the P(t-Bu)₃ ligand plays a critical role in enhancing the efficiency of each transformation.

Caption: General overview of a palladium-catalyzed cross-coupling cycle.

Oxidative Addition: The electron-rich P(t-Bu)₃ ligand facilitates the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides, and the strong donating ability of P(t-Bu)₃ is critical for overcoming this energy barrier.[1][3]

Transmetalation / Coordination / Insertion:

-

Suzuki-Miyaura Coupling: The organoboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex.

-

Buchwald-Hartwig Amination: The amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.

-

Heck Reaction: The olefin inserts into the Aryl-Palladium bond.

Reductive Elimination: This is the product-forming step where the newly formed C-C or C-N bond is created, and the Pd(0) catalyst is regenerated. The steric bulk of the P(t-Bu)₃ ligand promotes this step by creating a sterically crowded metal center, which favors the release of the product.[1][4]

Suzuki-Miyaura Coupling

The Pd/P(t-Bu)₃ system is highly effective for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids.[3]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

This reaction benefits greatly from the P(t-Bu)₃ ligand, enabling the coupling of a wide range of amines with aryl halides, including challenging aryl chlorides.[5]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction

The Pd/P(t-Bu)₃ catalyst system allows for Heck reactions of aryl chlorides under milder conditions than previously possible.[5]

Caption: Catalytic cycle for the Heck reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions utilizing the tri-tert-butylphosphine ligand, often generated from its tetrafluoroborate salt.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | [HP(t-Bu)₃]BF₄ (3.0) | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | [3] |

| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | [HP(t-Bu)₃]BF₄ (3.0) | K₃PO₄ | Dioxane | 100 | 18 | 95 | [3] |

| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 100 | 24 | 97 | [6] |

| 4 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | KF | THF | RT | 24 | 94 | [3] |

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | [HP(t-Bu)₃]BF₄ (2) | NaOt-Bu | Toluene | Reflux | 16 | 65 | |

| 2 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | NaOt-Bu | Toluene | 100 | 3 | 99 | [5] |

| 3 | 2-Chlorotoluene | n-Hexylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 70 | 24 | 93 | [5] |

| 4 | 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | NaOt-Bu | Toluene | 100 | 24 | 95 | [5] |

Table 3: Heck Reaction of Aryl Chlorides

| Entry | Aryl Chloride | Olefin | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Chlorotoluene | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | Cy₂NMe | Dioxane | 120 | 24 | 93 | [5] |

| 2 | 4-Chloroanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | DMA | 120 | 12 | 96 | [5] |

| 3 | 2-Chlorotoluene | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | Cy₂NMe | Dioxane | 120 | 24 | 85 | [5] |

| 4 | 4-Chlorobenzonitrile | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | Cs₂CO₃ | Dioxane | 100 | 12 | 98 | [5] |

Experimental Protocols

General Experimental Workflow

Caption: A general workflow for a typical cross-coupling experiment.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine[7]

Materials:

-

4-Chloroanisole

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (degassed)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

To a 3-necked 300 mL round-bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

-

Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), [HP(t-Bu)₃]BF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).

-

Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).

-

Filter the suspension and dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a brown solid.

-

Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford the desired product.

General Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride[3][8]

Materials:

-

Aryl chloride

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Dioxane or Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium source (1-2 mol%), [HP(t-Bu)₃]BF₄ (2-4 mol%), and base (2-3 equivalents) to an oven-dried Schlenk flask.

-

Add the aryl chloride (1.0 equivalent) and arylboronic acid (1.2-1.5 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the appropriate temperature (room temperature to 110 °C) for the required time (typically 2-24 hours).

-

Monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a cornerstone reagent for modern palladium-catalyzed cross-coupling reactions. Its stability and ease of handling, coupled with the exceptional catalytic activity of the in-situ generated tri-tert-butylphosphine ligand, make it an invaluable tool for the synthesis of complex organic molecules. The unique combination of strong electron-donating properties and significant steric bulk allows for the efficient coupling of challenging substrates, such as aryl chlorides, under relatively mild conditions. A thorough understanding of the underlying mechanistic principles and access to robust experimental protocols, as outlined in this guide, is essential for researchers and professionals aiming to leverage the full potential of this powerful catalytic system in drug discovery and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Tri-tert-butylphosphine: A Comprehensive Technical Guide to its Electronic and Steric Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butylphosphine [P(t-Bu)₃] is a cornerstone organophosphorus ligand in modern coordination chemistry and homogeneous catalysis. Its exceptional steric bulk and potent electron-donating ability distinguish it from other phosphine ligands, enabling unique reactivity and catalytic efficacy. This technical guide provides an in-depth analysis of the electronic and steric properties of tri-tert-butylphosphine, detailing the experimental protocols for their determination and presenting key quantitative data. The interplay between these properties and the ligand's role in catalysis is also explored, offering valuable insights for researchers in catalyst design and drug development.

Introduction

The electronic and steric profiles of phosphine ligands are critical determinants of the reactivity and selectivity of their metal complexes. Tri-tert-butylphosphine, with its three bulky tert-butyl substituents, occupies a unique space in the landscape of phosphine ligands, characterized by its immense steric hindrance and strong electron-donating nature. These attributes are pivotal in a wide array of catalytic transformations, including palladium-catalyzed cross-coupling reactions, where it promotes the oxidative addition of challenging substrates like aryl chlorides and enhances the rate of reductive elimination.[1] This guide serves as a comprehensive resource on the fundamental electronic and steric parameters of tri-tert-butylphosphine, its synthesis, and the experimental methodologies used for its characterization.

Quantitative Electronic and Steric Parameters

The electronic and steric properties of tri-tert-butylphosphine are quantified by Tolman's electronic parameter (TEP) and the ligand cone angle (θ), respectively. These parameters provide a framework for comparing and predicting the behavior of phosphine ligands in catalytic systems.

Table 1: Key Electronic and Steric Parameters for Tri-tert-butylphosphine

| Parameter | Description | Value | Reference(s) |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability, determined from the A₁ C-O stretching frequency of the corresponding Ni(CO)₃L complex. | 2056.1 cm⁻¹ | [1] |

| Tolman Cone Angle (θ) | A measure of the ligand's steric bulk, defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard M-P bond distance. | 182° | [1] |

Electronic Properties and their Determination

The strong electron-donating character of tri-tert-butylphosphine arises from the inductive effect of the three tert-butyl groups, which increase the electron density on the phosphorus atom. This enhanced basicity makes it a powerful σ-donor ligand.

Tolman's Electronic Parameter (TEP)

The TEP is an experimentally derived value that quantifies the net electron-donating or withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a pseudo-C₃v symmetric [LNi(CO)₃] complex using infrared (IR) spectroscopy.

Strongly electron-donating ligands, such as tri-tert-butylphosphine, increase the electron density on the nickel center. This leads to increased π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.

Caption: Electronic effect of P(t-Bu)₃ on the ν(CO) of a Ni(CO)₃ complex.

Experimental Protocol for TEP Determination

The determination of the TEP for tri-tert-butylphosphine involves the synthesis of the Ni(P(t-Bu)₃)(CO)₃ complex followed by IR spectroscopic analysis.

3.2.1. Synthesis of Ni(P(t-Bu)₃)(CO)₃

-

Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: A solution of tri-tert-butylphosphine in a suitable solvent (e.g., pentane or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Ni(CO)₄: A stoichiometric amount of Ni(CO)₄ is added to the phosphine solution at room temperature. The reaction is typically rapid.

-

Monitoring: The reaction can be monitored by the disappearance of the characteristic IR stretch of Ni(CO)₄ (2057 cm⁻¹) and the appearance of the new A₁ ν(CO) band of the Ni(P(t-Bu)₃)(CO)₃ complex.

-

Workup: The solvent is removed under reduced pressure to yield the product, which can be purified by crystallization or sublimation if necessary.

3.2.2. Infrared Spectroscopy

-

Sample Preparation: A dilute solution of the purified Ni(P(t-Bu)₃)(CO)₃ complex is prepared in a suitable IR-transparent solvent (e.g., hexane or dichloromethane). The concentration should be optimized to give a strong, well-resolved A₁ ν(CO) band.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The region of interest is typically between 2100 cm⁻¹ and 1900 cm⁻¹.

-

Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. For Ni(P(t-Bu)₃)(CO)₃, this value is the Tolman Electronic Parameter.

Steric Properties and their Determination

The immense steric bulk of tri-tert-butylphosphine is a defining feature that significantly influences the coordination environment of the metal center. This steric hindrance can accelerate reductive elimination steps in catalytic cycles and stabilize low-coordinate metal species.

Tolman Cone Angle (θ)

The Tolman cone angle is a geometric parameter that provides a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that just encloses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance.

Caption: Schematic representation of the Tolman cone angle.

Experimental Protocol for Cone Angle Determination

The Tolman cone angle is determined from the molecular structure of a metal-phosphine complex, which is typically obtained through single-crystal X-ray diffraction.

4.2.1. Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of a complex containing the tri-tert-butylphosphine ligand are grown. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

-

Data Collection: A suitable crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding the precise atomic coordinates of the complex.

4.2.2. Cone Angle Calculation

-

Model Definition: The Tolman model assumes a standard metal-phosphorus bond length of 2.28 Å.

-

Geometric Calculation: Using the refined atomic coordinates, the angle of a cone originating from the metal atom that encompasses the van der Waals radii of the outermost hydrogen atoms of the tert-butyl groups is calculated. For asymmetrical ligands, an effective cone angle is calculated by averaging the half-angles of the individual substituents. Various software packages are available to perform these calculations from standard crystallographic information files (CIFs).

Synthesis of Tri-tert-butylphosphine

Due to its air-sensitivity and pyrophoric nature, tri-tert-butylphosphine is often handled as its more stable tetrafluoroborate salt, [HP(t-Bu)₃]BF₄, which can be deprotonated in situ.[1]

Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

This procedure describes a synthesis from phosphorus trichloride and tert-butylmagnesium chloride.

-

Reaction Setup: A dried, three-necked flask equipped with an addition funnel, thermometer, and magnetic stirrer is charged with copper(I) bromide-dimethyl sulfide complex and lithium bromide under an inert atmosphere. Hexane is added as the solvent.

-

Addition of Reagents: Phosphorus trichloride is added to the suspension, and the mixture is cooled in an ice bath. A 2.0 M solution of tert-butylmagnesium chloride in diethyl ether is added dropwise, maintaining the internal temperature below 8 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred vigorously at room temperature for several hours.

-

Quenching: The reaction is cooled in an ice bath, and a 3 M aqueous solution of tetrafluoroboric acid is carefully added, keeping the temperature below 25 °C.

-

Extraction and Purification: The layers are separated, and the aqueous layer is washed with hexane to remove nonpolar impurities. The aqueous layer is then extracted with dichloromethane. The combined organic layers are dried, filtered, and evaporated to yield the crude product. Analytically pure tri-tert-butylphosphonium tetrafluoroborate can be obtained by crystallization from ethanol.[1]

Generation of Free Tri-tert-butylphosphine

The free phosphine can be generated by deprotonation of the phosphonium salt with a suitable base (e.g., potassium hydroxide or an amine base) under anhydrous and anaerobic conditions.

Applications in Catalysis

The unique electronic and steric properties of tri-tert-butylphosphine have made it an indispensable ligand in a variety of catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

-

High Electron Donicity: Promotes the oxidative addition of less reactive substrates, such as aryl chlorides, to the palladium center.

-

Large Steric Bulk: Facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and helps to stabilize the active, low-coordinate palladium species.

Caption: Influence of P(t-Bu)₃ properties on a catalytic cycle.

Conclusion

Tri-tert-butylphosphine stands out as a ligand with an exceptional combination of strong electron-donating ability and substantial steric bulk. The quantitative measures of these properties, the Tolman electronic parameter and cone angle, provide a valuable framework for understanding its reactivity and for the rational design of catalysts. The experimental protocols outlined in this guide for the determination of these parameters, along with the synthetic procedures for the ligand, offer a practical resource for researchers aiming to leverage the unique attributes of tri-tert-butylphosphine in their scientific endeavors. A thorough understanding of these fundamental properties is crucial for the continued development of highly efficient and selective catalytic systems in both academic and industrial settings, including the synthesis of complex molecules in drug discovery and development.

References

The Strategic Advantage of Tri-tert-butylphosphine Tetrafluoroborate: A High-Performance Precursor for Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal catalysis, the choice of ligand is paramount to achieving high reactivity, selectivity, and substrate scope. Tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a powerhouse ligand, renowned for its significant steric bulk and strong electron-donating properties.[1][2] These characteristics are instrumental in facilitating challenging cross-coupling reactions, including those involving unreactive aryl chlorides.[1][2] However, the practical application of free tri-tert-butylphosphine is hampered by its hazardous nature; it is a low-melting, pyrophoric solid that is highly sensitive to air.[1][2]

To circumvent these handling challenges, tri-tert-butylphosphine tetrafluoroborate ([HP(t-Bu)₃]BF₄) has been established as a superior precursor. This air-stable, high-melting crystalline solid provides a safe and convenient gateway to the potent catalytic activity of tri-tert-butylphosphine.[1][2] The active phosphine ligand is readily generated in situ through deprotonation with a suitable base, a condition that is often inherent to the reaction media of many catalytic cycles.[1][2] This guide provides a comprehensive overview of this compound, including its synthesis, properties, and a detailed protocol for its use in generating the active tri-tert-butylphosphine ligand for catalytic applications.

Properties and Advantages of the Precursor

The utility of this compound as a precursor stems from its favorable physical and chemical properties, which stand in stark contrast to the free phosphine.

| Property | Tri-tert-butylphosphine (P(t-Bu)₃) | This compound ([HP(t-Bu)₃]BF₄) |

| Appearance | Low-melting solid | White crystalline solid[3][4] |

| Melting Point | 30 °C[1][2] | 261-302 °C (decomposes)[2][5] |

| Air Stability | Pyrophoric, rapidly oxidizes[1][2] | Indefinitely stable in air as a solid and in solution[1][5] |

| Handling | Requires sophisticated inert gas techniques[2] | No special handling required in the absence of base[5] |

| pKa | 11.4[1][2] | Not applicable (generates the phosphine upon deprotonation) |

In Situ Generation of Tri-tert-butylphosphine

The generation of the active tri-tert-butylphosphine ligand from its tetrafluoroborate salt is a straightforward acid-base reaction. The phosphonium salt possesses a pKa of 11.4, allowing for deprotonation by a variety of bases commonly employed in catalytic reactions.[1]

References

- 1. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound: Applications in Synthesis of Multisubstituted Indoles and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Thermal Stability of Tri-tert-butylphosphine Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butylphosphine tetrafluoroborate ([tBu₃PH][BF₄]) is a widely utilized air-stable phosphonium salt, serving as a precursor to the bulky and electron-rich tri-tert-butylphosphine ligand in numerous catalytic applications. Its thermal stability is a critical parameter for its storage, handling, and use in reactions conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its melting point, decomposition temperature, and a discussion of potential decomposition pathways. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to enable researchers to conduct their own assessments.

Introduction

This compound is favored in organic synthesis due to its enhanced stability compared to the pyrophoric and air-sensitive free phosphine.[1] This salt is a high-melting, crystalline solid that is generally considered to be thermally stable, making it suitable for a variety of high-temperature chemical reactions.[2] Understanding the precise limits of its thermal stability is crucial for ensuring reaction integrity, preventing unwanted side reactions, and maintaining safe laboratory practices. This guide summarizes the available data on its thermal behavior and provides methodologies for its detailed characterization.

Thermal Properties

The thermal stability of this compound is characterized by its melting point and subsequent decomposition. While extensive quantitative data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not widely published in the public domain, a consistent melting point has been reported.

Melting Point and Decomposition

Multiple sources indicate that this compound has a melting point of approximately 261 °C , at which it also begins to decompose.[3][4] This suggests that the melting and decomposition processes are closely linked.

Quantitative Thermal Analysis Data

The following tables present representative quantitative data that would be expected from TGA and DSC analyses of this compound, based on its known properties and the behavior of similar phosphonium salts.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Value |

| Onset of Decomposition (T_onset) | ~ 260 °C |

| Temperature at 5% Weight Loss (T_d5) | ~ 265 °C |

| Temperature at 10% Weight Loss (T_d10) | ~ 275 °C |

| Temperature at 50% Weight Loss (T_d50) | ~ 300 °C |

| Residual Mass @ 400 °C | < 10% |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Value |

| Melting Endotherm (Peak) | ~ 261 °C |

| Enthalpy of Fusion (ΔH_fus) | Not typically resolved due to decomposition |

| Decomposition Event | Exothermic, onset ~ 260-270 °C |

Experimental Protocols

To facilitate the acquisition of precise thermal stability data for this compound, the following detailed experimental protocols for TGA and DSC are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight percentage as a function of temperature.

-

Determine the onset of decomposition temperature (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Record the temperatures at which 5%, 10%, and 50% weight loss occurs.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe the thermal events (endothermic and exothermic) associated with the heating of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.

-

Hermetically seal the pan to contain any potential off-gassing during decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify and characterize any endothermic (melting) and exothermic (decomposition) peaks.

-

Determine the onset temperature and peak maximum for each thermal event.

-

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Proposed Thermal Decomposition Pathway

While the precise decomposition mechanism for this compound has not been definitively established in the literature, a plausible pathway can be proposed based on the chemistry of phosphonium salts and the tetrafluoroborate anion. The decomposition is likely initiated by the deprotonation of the phosphonium cation by the tetrafluoroborate anion at elevated temperatures, leading to the formation of the free phosphine and tetrafluoroboric acid. The latter is unstable and decomposes.

Handling and Storage

To ensure the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place. While it is air-stable, prolonged exposure to moisture should be avoided as some phosphonium salts can be hygroscopic.[5]

Conclusion

This compound is a thermally robust compound, stable up to its melting point of approximately 261 °C, beyond which it undergoes decomposition. This guide provides a framework for its thermal analysis, including representative data and detailed experimental protocols. The proposed decomposition pathway offers a theoretical basis for understanding its degradation at high temperatures. Researchers and professionals using this compound, especially in applications requiring elevated temperatures, are encouraged to perform their own thermal analysis to ensure safe and effective implementation.

References

- 1. Air-stable trialkylphosphonium salts: simple, practical, and versatile replacements for air-sensitive trialkylphosphines. Applications in stoichiometric and catalytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tri-tert-butylphosphonium tetrafluoroborate HBF4 [sigmaaldrich.com]

- 4. Tri-tert-butylphosphonium tetrafluoroborate HBF4 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the pKa of Tri-tert-butylphosphonium Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity (pKa) of the tri-tert-butylphosphonium ion, a crucial parameter for its application in chemical synthesis and catalysis. This document details the established pKa value, outlines experimental and computational methodologies for its determination, and illustrates its role in generating the active tri-tert-butylphosphine ligand.

Executive Summary

The tri-tert-butylphosphonium ion ([(t-Bu)₃PH]⁺) is the conjugate acid of tri-tert-butylphosphine (P(t-Bu)₃), a bulky and highly electron-donating phosphine ligand widely used in transition metal catalysis. The stability and ease of handling of the phosphonium salt, typically as tetrafluoroborate ([(t-Bu)₃PH]BF₄), make it a convenient precursor to the air-sensitive free phosphine. Understanding the pKa of the tri-tert-butylphosphonium ion is essential for predicting the conditions required for its deprotonation to the active phosphine ligand, a critical step in many catalytic cycles.

Quantitative Data: pKa of Tri-tert-butylphosphonium Ion

The acidity of the tri-tert-butylphosphonium ion is a key determinant of its utility as a phosphine ligand precursor. The established pKa value is summarized in the table below.

| Compound | pKa Value | Method |

| Tri-tert-butylphosphonium ion | 11.4 | Not Specified |

This value is widely cited in chemical literature and supplier documentation, indicating its acceptance within the scientific community.[1]

Experimental Protocols for pKa Determination

Precise determination of pKa values is critical for understanding and optimizing chemical reactions. The following are detailed methodologies applicable to the determination of the pKa of phosphonium ions like tri-tert-butylphosphonium.

Potentiometric Titration

Potentiometric titration is a common and accurate method for pKa determination.[2] It involves monitoring the pH of a solution of the acidic species as a titrant of known concentration is added.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of tri-tert-butylphosphonium tetrafluoroborate and dissolve it in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent system) to a known concentration (e.g., 1-10 mM).[3][4]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[3]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved carbon dioxide, which can interfere with the titration of a basic titrant.[3][4]

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[3]

-

Immerse the calibrated pH electrode into the analyte solution, ensuring the electrode does not touch the magnetic stir bar.[5]

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[3]

-

Continue the titration well past the equivalence point to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[2]

-

Alternatively, the equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.[4]

-

NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the change in chemical shift of a nucleus (e.g., ¹H, ³¹P) as a function of pH.[6][7][8] The chemical environment of a nucleus changes upon protonation or deprotonation, leading to a shift in its resonance frequency.

Methodology:

-

Sample Preparation:

-

Prepare a series of samples of the tri-tert-butylphosphonium salt in a suitable solvent (e.g., D₂O or a mixed solvent system) with varying pH values spanning the expected pKa range.

-

The pH of each sample should be carefully measured using a calibrated pH meter.

-

-

NMR Data Acquisition:

-

Acquire ¹H or ³¹P NMR spectra for each sample under constant temperature conditions.

-

The chemical shift of the P-H proton in the ¹H NMR spectrum or the phosphorus nucleus in the ³¹P NMR spectrum is sensitive to the protonation state.

-

-

Data Analysis:

-

Plot the observed chemical shift (δ) against the measured pH of the samples.

-

The resulting plot will be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[8]

-

The data can be fitted to the following equation to determine the pKa: δ_obs = (δ_A[A⁻] + δ_HA[HA]) / ([A⁻] + [HA]) where δ_obs is the observed chemical shift, δ_A and δ_HA are the chemical shifts of the deprotonated and protonated forms, respectively, and [A⁻] and [HA] are their concentrations.

-

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. These methods are particularly useful for screening large numbers of compounds or for studying molecules that are difficult to synthesize or handle.

Methodology:

-

Quantum Mechanical Calculations:

-

First-principles calculations, often using Density Functional Theory (DFT), can be employed to calculate the Gibbs free energy of the deprotonation reaction in a simulated solvent environment (e.g., using a continuum solvation model like SMD or IEFPCM).[9][10]

-

The pKa is then calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction using the following thermodynamic cycle: pKa = ΔG / (2.303 * RT)

-

This approach requires significant computational resources but can provide high accuracy.[11]

-

-

Empirical and Machine Learning Models:

-

A variety of software packages use empirical rules or machine learning algorithms trained on large datasets of known pKa values to predict the pKa of new compounds.[11]

-

These methods are generally much faster than quantum mechanical calculations and can provide reasonably accurate predictions, especially for compounds that are structurally similar to those in the training set.[11]

-

Logical Relationships and Diagrams

The primary role of the tri-tert-butylphosphonium ion in catalysis is as a stable precursor to the active tri-tert-butylphosphine ligand. The deprotonation equilibrium is the central logical relationship governing its application.

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Deprotonation Equilibrium in Catalysis

The tri-tert-butylphosphonium ion must be deprotonated in situ to generate the active tri-tert-butylphosphine ligand for participation in a catalytic cycle.

Caption: In situ generation of the active phosphine ligand.

Conclusion

The pKa of 11.4 for the tri-tert-butylphosphonium ion is a fundamental property that dictates its use as a precursor for the tri-tert-butylphosphine ligand in catalysis.[1] This technical guide has provided a detailed overview of this value, along with robust experimental and computational methods for its determination. For researchers in synthetic chemistry and drug development, a thorough understanding of this parameter is essential for the rational design of reaction conditions and the optimization of catalytic processes that rely on this versatile and powerful ligand.

References

- 1. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scribd.com [scribd.com]

- 6. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols: Tri-tert-butylphosphine Tetrafluoroborate in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the choice of ligand. Tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a highly effective ligand due to its bulky and electron-rich nature, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1] However, tri-tert-butylphosphine is an air-sensitive and pyrophoric liquid, making it challenging to handle.

Tri-tert-butylphosphine tetrafluoroborate ([HP(t-Bu)₃]BF₄) is a stable, crystalline solid that serves as an air-stable precursor to the active P(t-Bu)₃ ligand.[2] In the presence of a base, which is a standard component of the Suzuki-Miyaura reaction, the phosphonium salt is deprotonated in situ to generate the free phosphine, which then enters the catalytic cycle. This allows for the convenient use of a highly effective but otherwise difficult-to-handle ligand, making it an attractive choice for a wide range of Suzuki-Miyaura cross-coupling applications, including those involving challenging substrates like aryl chlorides.[2][3]

Advantages of Using this compound

-

Air and Moisture Stability: As a salt, it is a high-melting, crystalline solid that is indefinitely stable in air, both as a solid and in solution, simplifying reaction setup.[2]

-

High Catalytic Activity: The in situ generated tri-tert-butylphosphine ligand leads to highly active palladium catalysts, enabling reactions at room temperature and with low catalyst loadings.[3][4]

-

Broad Substrate Scope: The catalyst system is effective for a wide array of aryl and vinyl halides, including electron-rich, electron-poor, and sterically hindered substrates, and is particularly effective for the coupling of less reactive aryl chlorides.[3][4]

-

Chemoselectivity: The Pd/P(t-Bu)₃ catalyst system exhibits unique selectivity, for instance, preferentially coupling an aryl chloride in the presence of an aryl triflate.[3]

-

User-Friendly Protocols: Robust and mild reaction conditions have been developed, including protocols that are tolerant of water.

Data Presentation

The following tables summarize the performance of the palladium/tri-tert-butylphosphine tetrafluoroborate catalyst system in the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Pd Source | Ligand Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ | [HP(t-Bu)₃]BF₄ | Cs₂CO₃ | Dioxane | 80 | 18 | 98 |

| 2 | 2-Chlorotoluene | Pd₂(dba)₃ | [HP(t-Bu)₃]BF₄ | Cs₂CO₃ | Dioxane | 80 | 20 | 98 |

| 3 | 4-Chloroanisole | Pd₂(dba)₃ | [HP(t-Bu)₃]BF₄ | Cs₂CO₃ | Dioxane | 80 | 19 | 99 |

| 4 | 2-Chloroanisole | Pd₂(dba)₃ | [HP(t-Bu)₃]BF₄ | Cs₂CO₃ | Dioxane | 80 | 20 | 97 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | [HP(t-Bu)₃]BF₄ | KF | Dioxane | 100 | 12 | 98 |

Data synthesized from multiple sources.

Table 2: Room-Temperature Suzuki-Miyaura Coupling of Various Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand Source (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ (1.0) | [HP(t-Bu)₃]BF₄ (2.4) | KF·2H₂O | THF | 12 | 98 |

| 2 | 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.0) | [HP(t-Bu)₃]BF₄ (2.4) | KF·2H₂O | THF | 12 | 99 |

| 3 | 1-Iodo-4-methoxybenzene | 2-Tolylboronic acid | Pd₂(dba)₃ (1.0) | [HP(t-Bu)₃]BF₄ (2.4) | KF·2H₂O | THF | 12 | 97 |

| 4 | 3-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.0) | [HP(t-Bu)₃]BF₄ (2.4) | KF·2H₂O | THF | 12 | 95 |

| 5 | 4-Chloroacetophenone | Phenylboronic acid | Pd₂(dba)₃ (1.0) | [HP(t-Bu)₃]BF₄ (2.4) | KF·2H₂O | THF | 24 | 92 |

Data adapted from a user-friendly protocol tolerant of water.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

This compound ([HP(t-Bu)₃]BF₄)

-

Aryl halide

-

Arylboronic acid

-

Base (e.g., K₃PO₄, Cs₂CO₃, or KF·2H₂O)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the palladium source (1-2 mol %), this compound (1.2-2.4 mol % relative to Pd), and the base (2-3 equivalents).

-

Add the arylboronic acid (1.1-1.5 equivalents) followed by the aryl halide (1.0 equivalent).

-

Add the degassed solvent via syringe.

-

Seal the reaction vessel and stir the mixture at the desired temperature (room temperature to 100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water or brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Specific Protocol for Room-Temperature Suzuki-Miyaura Coupling in the Presence of Water

This user-friendly protocol is particularly useful for a wide range of substrates and does not require strictly anhydrous conditions.

Procedure:

-

In a vial equipped with a stir bar, combine the Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ pre-catalyst mixture (or add Pd₂(dba)₃ (0.5 mol %) and [HP(t-Bu)₃]BF₄ (1.2 mol %) separately), the arylboronic acid (1.1 mmol), and KF·2H₂O (3.3 mmol).

-

Purge the vial with argon for 3 minutes and then seal with a septum cap.

-

Add THF (2.0 mL) followed by the aryl halide (1.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, dilute the mixture with diethyl ether (2 mL) and filter through a short plug of silica gel, washing the plug with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The catalytic cycle for the Suzuki-Miyaura reaction using a bulky phosphine ligand like tri-tert-butylphosphine is generally accepted to proceed through the following key steps: oxidative addition, transmetalation, and reductive elimination. The bulky ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes: Buchwald-Hartwig Amination Using Tri-tert-butylphosphine Tetrafluoroborate

Introduction

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides.[1][2] This reaction is fundamental in medicinal chemistry and materials science due to the prevalence of the arylamine motif in pharmaceuticals and organic electronic materials. The efficacy of the catalytic system is highly dependent on the phosphine ligand coordinated to the palladium center.[3][4]

Tri-tert-butylphosphine (P(tBu)₃) is a highly effective ligand for this transformation. Its significant steric bulk (cone angle of 182°) and strong electron-donating ability facilitate the key steps of oxidative addition, particularly with challenging substrates like aryl chlorides, and promote the final reductive elimination to release the product.[5] However, P(tBu)₃ is a low-melting, pyrophoric solid that is sensitive to air.[5]